SPDP-PEG4-acid

Vue d'ensemble

Description

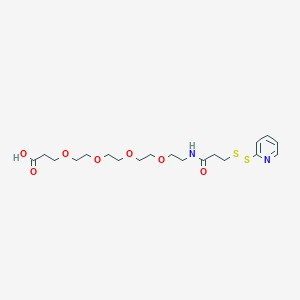

SPDP-PEG4-acid is a compound that combines the properties of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and PEG4 (a polyethylene glycol spacer with four ethylene glycol units). This compound is primarily used as a crosslinker in biochemical and biotechnological applications due to its ability to form stable, yet cleavable, linkages between molecules. The presence of the polyethylene glycol spacer enhances the solubility and flexibility of the compound, making it suitable for various conjugation reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SPDP-PEG4-acid involves the conjugation of SPDP with a PEG4 spacer. The process typically starts with the activation of the carboxyl group of the PEG4 spacer using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then reacts with the amine group of SPDP to form the final product. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Analyse Des Réactions Chimiques

Types of Reactions

SPDP-PEG4-acid undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.

Reduction Reactions: The disulfide bond in SPDP can be cleaved using reducing agents like dithiothreitol (DTT), resulting in the formation of free thiol groups.

Common Reagents and Conditions

NHS Ester Reactions: Typically performed at pH 7-8 in phosphate or carbonate buffers.

Disulfide Reduction: Carried out using reducing agents such as DTT at pH 7-9.

Major Products Formed

Amide Bonds: Formed through the reaction of the NHS ester with primary amines.

Free Thiols: Generated by the reduction of the disulfide bond.

Applications De Recherche Scientifique

Protein Conjugation

SPDP-PEG4-acid is widely used for conjugating proteins through amine-to-sulfhydryl crosslinking. This application is crucial in creating stable bioconjugates for therapeutic and diagnostic purposes.

Key Features:

- Crosslinking Mechanism: The N-hydroxysuccinimide (NHS) ester reacts with primary amines, while the pyridyldithio group reacts with sulfhydryl groups, forming stable disulfide bonds .

- Applications: Used in antibody-drug conjugates (ADCs), where it links cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells .

Drug Delivery Systems

The compound plays a vital role in drug delivery systems, particularly in the development of nanoparticles and liposomes that can encapsulate therapeutic agents.

Case Study:

- A study demonstrated that this compound-modified nanoparticles showed improved cellular uptake and targeted delivery of siRNA to transferrin receptor-positive breast cancer cells, resulting in significant gene knockdown efficiency .

Bioconjugation Chemistry

This compound is utilized in bioconjugation processes to create multifunctional biomaterials for various applications, including biosensors and imaging agents.

Example:

- The compound has been employed to biotinylate proteins for affinity purification and detection, allowing for the specific isolation of target proteins from complex mixtures .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Protein Conjugation | Crosslinking proteins via amine-to-sulfhydryl reactions | Stable conjugates for therapeutics |

| Drug Delivery | Encapsulation of drugs in modified nanoparticles | Enhanced targeting and reduced side effects |

| Bioconjugation | Creation of multifunctional biomaterials | Improved specificity in biosensing applications |

Handling and Storage

Proper handling and storage are crucial for maintaining the efficacy of this compound:

Mécanisme D'action

The mechanism of action of SPDP-PEG4-acid involves the formation of covalent bonds between molecules through its reactive groups. The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group forms disulfide bonds with thiol groups. These linkages can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .

Comparaison Avec Des Composés Similaires

SPDP-PEG4-acid is unique due to its combination of SPDP and PEG4, which provides both stability and flexibility. Similar compounds include:

SPDP-PEG3-acid: Contains a shorter PEG spacer, resulting in different solubility and flexibility properties.

SPDP-PEG8-acid: Contains a longer PEG spacer, offering greater solubility but potentially reduced stability.

PEG12-SPDP: Features a much longer PEG spacer, providing even greater solubility and flexibility.

Activité Biologique

SPDP-PEG4-acid (CAS Number: 581065-97-6) is a polyethylene glycol (PEG)-based linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₀N₂O₇S₂ |

| Molecular Weight | 462.581 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 677.3 ± 55.0 °C |

| Flash Point | 363.4 ± 31.5 °C |

This compound features a reactive NHS ester and a pyridyldithiol group, facilitating efficient amine conjugation and reversible sulfhydryl conjugation, respectively . The PEG moiety enhances solubility and reduces immunogenicity, making it an ideal candidate for drug development.

This compound acts as a linker in PROTACs by connecting two distinct ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The ability to selectively degrade proteins offers significant therapeutic potential, particularly in cancer treatment and other diseases characterized by dysregulated protein levels .

Applications in Research

1. Cancer Therapy:

this compound has been employed in various studies aimed at developing targeted therapies for cancer. For instance, it has been used to create PROTACs that degrade oncogenic proteins, thus inhibiting tumor growth .

2. Antibody-Drug Conjugates (ADCs):

The compound is also utilized in the design of ADCs, enhancing their efficacy by improving pharmacokinetics and tumor targeting capabilities. The incorporation of this compound into ADC formulations has shown promise in preclinical models .

3. Drug Delivery Systems:

Research indicates that this compound can improve the delivery of therapeutic agents by modulating their pharmacokinetic properties and facilitating cellular uptake .

Case Studies

Case Study 1: PROTAC Development

A study demonstrated the effectiveness of this compound in synthesizing a PROTAC targeting an oncogenic protein involved in breast cancer progression. The resulting PROTAC exhibited significant anti-tumor activity in vitro and in vivo, leading to a marked reduction in tumor size .

Case Study 2: Enhancing ADC Performance

In another investigation, this compound was integrated into an ADC targeting CD19 for treating B-cell malignancies. The study reported improved solubility and stability of the conjugate, resulting in enhanced anti-cancer efficacy compared to conventional ADCs without PEG linkers .

Research Findings

Recent research highlights the versatility of this compound across various biological applications:

- Targeted Protein Degradation: Studies have shown that PROTACs utilizing this compound can effectively degrade proteins associated with cancer cell survival pathways, offering a novel approach to cancer treatment .

- Improved Drug Properties: The incorporation of this compound into drug formulations has been linked to enhanced solubility, stability, and bioavailability, crucial factors for therapeutic effectiveness .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O7S2/c22-17(5-16-29-30-18-3-1-2-6-21-18)20-7-9-26-11-13-28-15-14-27-12-10-25-8-4-19(23)24/h1-3,6H,4-5,7-16H2,(H,20,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDPYTZOKIVWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127165 | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581065-97-6 | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581065-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.